molecular formula C21H22O8 B1230064 Irigenin trimethyl ether

Irigenin trimethyl ether

Cat. No.: B1230064
M. Wt: 402.4 g/mol
InChI Key: NCEXCGUAXVAJMI-UHFFFAOYSA-N
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Description

Irigenin trimethyl ether is a derivative of irigenin, a natural isoflavonoid primarily isolated from the Iris and Belamcanda genera (Iridaceae family). Irigenin is known for its multifunctional biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects . The trimethyl ether derivative is synthesized to enhance the compound’s stability and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of irigenin trimethyl ether typically involves the methylation of irigenin. Irigenin can be extracted from plant sources using 70% alcohol for crude extraction, followed by fractionation with solvents such as petroleum ether, dichloromethane, ethyl acetate, and n-butanol . The methylation process involves reacting irigenin with methylating agents like methyl iodide in the presence of a base such as potassium carbonate under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Irigenin trimethyl ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced isoflavonoid derivatives.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

Irigenin trimethyl ether has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Irigenin: The parent compound with similar biological activities but lower stability and bioavailability.

    Tectorigenin: Another isoflavonoid with comparable anti-cancer and anti-inflammatory properties.

    Genistein: A well-known isoflavonoid with extensive research on its anti-cancer and estrogenic activities.

Uniqueness

Irigenin trimethyl ether is unique due to its enhanced stability and bioavailability compared to its parent compound, irigenin. This makes it a more effective candidate for pharmaceutical applications.

Properties

Molecular Formula

C21H22O8

Molecular Weight

402.4 g/mol

IUPAC Name

5,6,7-trimethoxy-3-(3,4,5-trimethoxyphenyl)chromen-4-one

InChI

InChI=1S/C21H22O8/c1-23-14-7-11(8-15(24-2)19(14)26-4)12-10-29-13-9-16(25-3)20(27-5)21(28-6)17(13)18(12)22/h7-10H,1-6H3

InChI Key

NCEXCGUAXVAJMI-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C2=COC3=CC(=C(C(=C3C2=O)OC)OC)OC

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=COC3=CC(=C(C(=C3C2=O)OC)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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